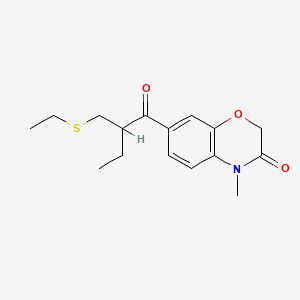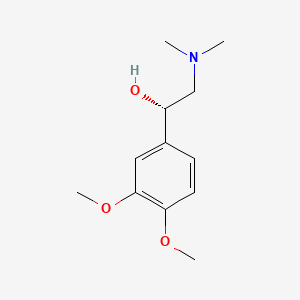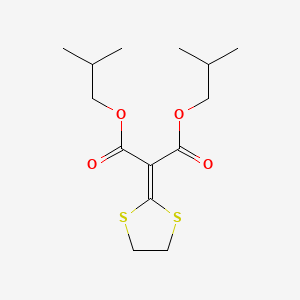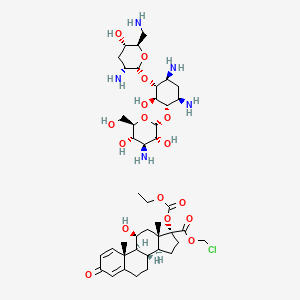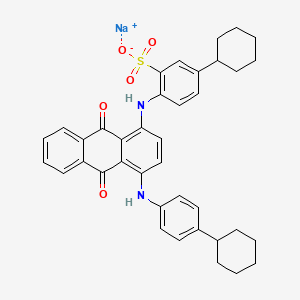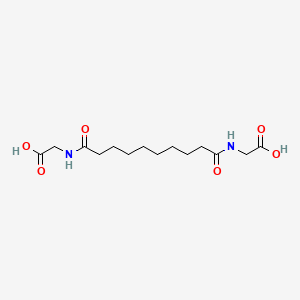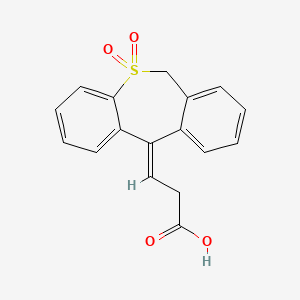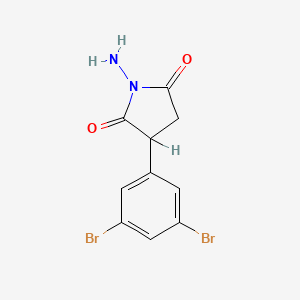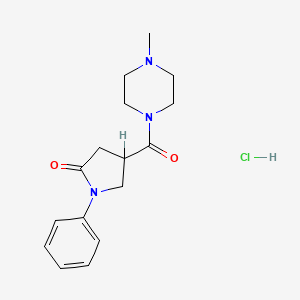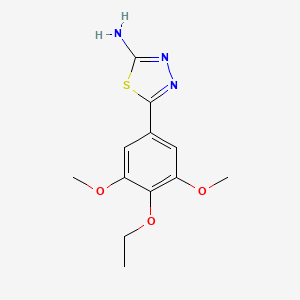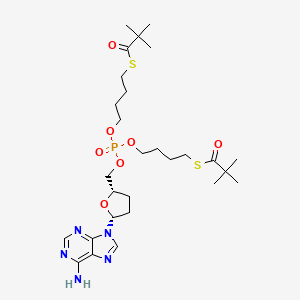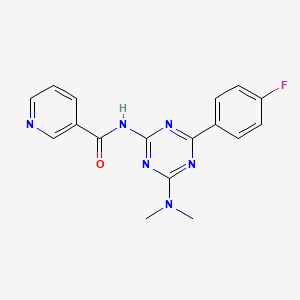
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- is a complex organic compound that features a pyridinecarboxamide core with a triazine ring substituted with dimethylamino and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The initial step often includes the formation of the pyridinecarboxamide core, followed by the introduction of the triazine ring. The dimethylamino and fluorophenyl groups are then added through substitution reactions. Common reagents used in these reactions include dimethylamine, fluorobenzene, and triazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction is common for introducing new substituents on the triazine ring or the pyridinecarboxamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the dimethylamino group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyridinecarboxamide, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)-
- 3-Pyridinecarboxamide, 2-(ethylthio)-N-(4-fluorophenyl)-
- 3-Pyridinecarboxamide, 5-bromo-N-(4-fluorophenyl)-
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- stands out due to the presence of the dimethylamino group, which enhances its solubility and reactivity. The fluorophenyl group also contributes to its unique electronic properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
85633-18-7 |
|---|---|
Molekularformel |
C17H15FN6O |
Molekulargewicht |
338.34 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H15FN6O/c1-24(2)17-21-14(11-5-7-13(18)8-6-11)20-16(23-17)22-15(25)12-4-3-9-19-10-12/h3-10H,1-2H3,(H,20,21,22,23,25) |
InChI-Schlüssel |
IHZCSUTVWGUMAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


